A Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine
A Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine
Abstract: This technical guide provides an in-depth analysis of 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine, a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The document outlines its core physicochemical properties, offers insights into its synthesis and chemical reactivity, and details its applications as a versatile intermediate in modern synthetic chemistry. Emphasis is placed on the compound's unique reactivity profile, which is governed by the differential lability of its carbon-halogen bonds, enabling site-selective functionalization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential.
Compound Identification and Core Properties
3-Bromo-2-iodo-5-(trifluoromethyl)pyridine is a trifunctional pyridine derivative. The presence of a trifluoromethyl group, a bromine atom, and an iodine atom on the pyridine scaffold makes it a valuable and highly reactive intermediate for constructing complex molecular architectures.
| Property | Data | Source(s) |
| CAS Number | 1214383-73-9 | [1][2] |
| Molecular Formula | C₆H₂BrF₃IN | |
| Molecular Weight | 351.89 g/mol | |
| IUPAC Name | 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine | N/A |
| Canonical SMILES | C1=C(C(=C(N=C1)I)Br)C(F)(F)F | N/A |
| Physical Form | Likely a solid at room temperature | [3][4] |
| Melting Point | Data not publicly available; related compounds like 2-Bromo-5-(trifluoromethyl)pyridine melt at 44-48 °C.[4] | N/A |
Synthesis and Manufacturing Insights
The synthesis of highly substituted trifluoromethylpyridines (TFMPs) is a field of active research, driven by their prevalence in commercial drugs and agrochemicals.[5][6] There are three primary strategies for accessing the TFMP core:
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Halogen Exchange: Starting from a readily available picoline, a sequence of chlorination followed by fluorine exchange (e.g., using HF or SbF₃) can generate the trifluoromethyl group.[5]
-
Ring Construction: Building the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl moiety.[5]
-
Direct Trifluoromethylation: Introducing the CF₃ group onto a pre-functionalized pyridine ring using specialized reagents (e.g., copper-mediated trifluoromethylation).[5][7]
For a polysubstituted compound like 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine, a multi-step pathway starting from a simpler TFMP is the most plausible approach. A hypothetical, yet chemically sound, synthetic workflow is outlined below. The causality behind this proposed sequence lies in leveraging established, high-yielding transformations while controlling regioselectivity.
Caption: A plausible synthetic workflow for 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine.
Chemical Reactivity: A Platform for Sequential Functionalization
The primary synthetic value of this compound lies in the differential reactivity of its two carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates faster oxidative addition to the metal catalyst (typically Palladium or Copper).
This reactivity difference enables chemists to perform sequential, site-selective modifications. The iodo-position can be functionalized first under mild conditions while leaving the bromo-position intact for a subsequent, different coupling reaction under more forcing conditions.
Caption: Diagram illustrating the reactivity hierarchy and sequential functionalization strategy.
The electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution but can activate it towards nucleophilic aromatic substitution (SₙAr), although the halogen positions are the primary sites for metal-catalyzed reactions. The CF₃ group is also a critical pharmacophore, known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[8]
Applications in Research and Development
The trifluoromethylpyridine moiety is a key structural motif found in numerous active ingredients across the pharmaceutical and agrochemical sectors.[5][6]
-
Medicinal Chemistry: As a versatile building block, this compound serves as a starting point for the synthesis of complex molecules targeting a wide range of diseases. The ability to introduce two different substituents sequentially allows for the rapid generation of diverse chemical libraries for high-throughput screening. The CF₃ group is particularly valued for its ability to improve the pharmacokinetic profile of drug candidates.[8]
-
Agrochemicals: Many modern herbicides, fungicides, and insecticides incorporate the TFMP scaffold.[6] This reagent provides a direct route to novel derivatives for crop protection research.
Analytical Characterization Protocol
Verifying the identity and purity of 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine is critical. A standard, self-validating workflow involves a combination of spectroscopic and chromatographic techniques.
Caption: A standard workflow for the analytical characterization of the title compound.
Expected Spectroscopic Signatures:
-
¹H NMR: Two signals are expected in the aromatic region, corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling constants would be diagnostic of their positions relative to the substituents.
-
¹⁹F NMR: A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. Its chemical shift provides confirmation of the electronic environment.
-
¹³C NMR: Six distinct signals for the six carbons of the pyridine ring. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The signals for the carbons bonded to bromine and iodine will be shifted accordingly.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a definitive confirmation of the compound's elemental composition.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related halogenated and trifluoromethylated pyridines provide a strong basis for safe handling protocols.[9][10][11]
-
Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[9][10] Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[13]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] If exposure limits may be exceeded, use a full-face respirator.[13]
-
-
Handling: Avoid breathing dust, fumes, or vapors.[11] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Store locked up.[9]
Conclusion
3-Bromo-2-iodo-5-(trifluoromethyl)pyridine is a high-value synthetic intermediate characterized by its densely packed functionality and, most importantly, its capacity for selective, sequential chemical modification. The predictable difference in reactivity between the C-I and C-Br bonds provides a powerful tool for the strategic assembly of complex molecules. Its utility as a building block for novel pharmaceutical and agrochemical agents is substantial, making a thorough understanding of its properties and reactivity essential for advanced chemical research.
References
-
PubChem. (n.d.). 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. Retrieved from [Link]
-
Capot Chemical. (2026). MSDS of 3-bromo-5-(3-(trifluoromethyl)phenyl)pyridine-D3. Retrieved from [Link]
-
Funaki, H., & Fujiwara, H. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(2), 79–90. Retrieved from [Link]
-
Shen, J., White, N. A., Tian, Q., Sirois, L. E., Zhang, H., & Gosselin, F. (2022). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development, 26(10), 2893–2903. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-2-methyl-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Funaki, H., & Fujiwara, H. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(2), 79-90. Retrieved from [Link]
-
Rein, J., et al. (2023). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society. Retrieved from [Link]
-
Jana, S., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7219-7224. Retrieved from [Link]
-
Carmean, R. N., & Wagener, K. B. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(16), 2736. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-bromo-2-iodo-pyridine. Retrieved from [Link]
Sources
- 1. 1214383-73-9|3-Bromo-2-iodo-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 2. 1214383-73-9 Cas No. | 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine | Matrix Scientific [matrixscientific.com]
- 3. 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Bromo-5-(trifluoromethyl)pyridine 97 50488-42-1 [sigmaaldrich.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. capotchem.com [capotchem.com]
